2-[(1-Allyl-1H-benzoimidazol-2-ylamino)-methyl]-4-chloro-phenol
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Overview
Description
4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol is a complex organic compound that features a benzodiazole ring, a phenol group, and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .
Scientific Research Applications
4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol: shares similarities with other benzodiazole derivatives, such as:
Uniqueness
What sets 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-chloro-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H16ClN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h2-8,10,22H,1,9,11H2,(H,19,20) |
InChI Key |
KUXSWSATKWQRNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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